molecular formula C15H19N3O2S2 B2565065 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941870-71-9

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2565065
CAS No.: 941870-71-9
M. Wt: 337.46
InChI Key: ZEZRQIHCQHSJSX-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two thiophene-containing substituents and a dimethylaminoethyl group. This compound belongs to the oxalamide class, which is notable for its structural versatility in coordination chemistry and biological applications. The presence of thiophene rings, which are sulfur-containing heterocycles, may enhance electronic properties or binding interactions with biological targets.

The compound’s synthesis likely involves coupling thiophen-2-ylmethylamine with a dimethylaminoethyl-thiophene intermediate, followed by oxalamide bond formation. Similar oxalamides in the evidence were synthesized via nucleophilic substitution, amidation, or metal-catalyzed reactions . Its crystal structure, if resolved, would resemble other oxalamide-metal complexes (e.g., zinc-chitosan complexes in ), where the oxalamide moiety acts as a bridging ligand .

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-18(2)12(13-6-4-8-22-13)10-17-15(20)14(19)16-9-11-5-3-7-21-11/h3-8,12H,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZRQIHCQHSJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromoethyl dimethylamine with thiophene-2-carbaldehyde to form the intermediate 2-(dimethylamino)-2-(thiophen-2-yl)ethanol.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide structure. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure may offer therapeutic potential in treating various diseases.

Industry

In the materials science field, the compound could be used in the development of novel materials with specific electronic or optical properties, leveraging the presence of thiophene rings.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group could facilitate binding to specific sites, while the thiophene rings might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

The following sections compare the target compound with structurally or functionally related oxalamides and thiophene-containing analogs.

Oxalamide-Based Flavor Enhancers
Compound Name Substituents Key Properties/Applications References
Target Compound N1-(thiophen-2-ylmethyl), N2-(dimethylaminoethyl-thiophene) Potential flavor modulation (inferred)
S336 (CAS 745047-53-4) N1-(2,4-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl) Umami flavor enhancer; replaces MSG in foods
S5456 N1-(2,3-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl) Moderate CYP3A4 inhibition (10 µM, 51%)

Key Differences :

  • Substituent Impact: The target compound’s thiophene groups may confer distinct electronic or steric effects compared to S336’s methoxybenzyl and pyridyl groups.
  • Biological Activity : S336 and S5456 show regulatory approval or enzyme inhibition, whereas the target compound’s thiophene-rich structure suggests unexplored applications in flavor or metallo-organic chemistry .
Antimicrobial Oxalamides (GMC Series)
Compound Name Substituents Antimicrobial Activity References
Target Compound Thiophen-2-ylmethyl, dimethylaminoethyl-thiophene Not reported
GMC-1 N1-(4-bromophenyl), N2-(1,3-dioxoisoindolin-2-yl) Moderate activity against E. coli
GMC-3 N1-(4-chlorophenyl), N2-(1,3-dioxoisoindolin-2-yl) Broad-spectrum antimicrobial

Key Differences :

  • Functional Groups : The GMC series incorporates halogenated aryl groups and isoindoline-dione moieties, which are absent in the target compound. These groups likely enhance antimicrobial potency through increased hydrophobicity or hydrogen bonding .
  • Thiophene vs. Halogen : The target compound’s thiophenes may reduce cytotoxicity compared to halogenated analogs but could limit membrane penetration in bacterial targets.
Thiophene-Containing Analogs
Compound Name Core Structure Key Features References
Target Compound Oxalamide with thiophene substituents Dual thiophene motifs; dimethylaminoethyl
N-(3-Acetyl-2-thienyl)-2-bromoacetamide Acetamide with thiophene and bromoacetyl Intermediate for thiophene chemistry
Compound 9 () Thioxoacetamide with chlorobenzylidene High yield (90%); melting point 186–187°C

Key Differences :

  • Sulfur Content : The target compound’s oxalamide backbone differs from thioxoacetamides () or Gewald reaction products (), which have thioamide or acetylthiophene groups. Thioamides exhibit stronger hydrogen-bonding capacity .
  • Thermal Stability : Compounds like 9 () show higher melting points (~186°C) compared to typical oxalamides, suggesting greater crystallinity due to thioxo groups .
Enzyme-Targeting Oxalamides
Compound Name Target Enzyme Inhibition/Activity References
Target Compound Not reported
6c () ALK/EGFR T790M Dual kinase inhibitor (IC₅₀ < 1 nM)
S5456 CYP3A4 51% inhibition at 10 µM (preliminary assay)

Key Differences :

  • Mechanistic Diversity : The target compound lacks the triamine or acrylamide groups found in kinase inhibitors like 6c, which are critical for ATP-binding pocket interactions .
  • CYP Inhibition : S5456’s moderate CYP3A4 inhibition contrasts with the target compound’s uncharacterized metabolic profile .

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class. Its unique structure, featuring thiophene rings and a dimethylamino group, suggests potential biological activity that warrants detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 941976-04-1

The compound's structure is characterized by two thiophene rings and a dimethylamino substituent, contributing to its pharmacological properties.

This compound acts primarily through modulation of neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. This receptor is involved in various physiological processes, including pain perception, anxiety, and emesis (vomiting). The compound's ability to antagonize NK1 receptors positions it as a candidate for treating conditions such as depression and chemotherapy-induced nausea.

Interaction with Biological Targets

The dimethylamino group enhances the compound's ability to form hydrogen bonds with biological macromolecules, influencing enzyme activities and signaling pathways. The thiophene rings may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating biological responses.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Study Findings
Preclinical StudiesDemonstrated significant inhibition of NK1 receptor activity, suggesting potential in managing anxiety and nausea.
Antimicrobial ActivityExhibited antibacterial effects against various Gram-positive and Gram-negative bacteria.
Cytotoxicity AssaysShowed selective cytotoxicity towards specific cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • NK1 Receptor Antagonism : A study conducted on rodent models indicated that administration of the compound significantly reduced NK1 receptor-mediated behaviors associated with anxiety and depression. This supports its potential therapeutic role in mood disorders.
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that derivatives of this compound displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in treating infections.
  • Cytotoxic Effects : In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines, suggesting its utility as a chemotherapeutic agent.

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